2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid
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Overview
Description
2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid is a complex organic compound that features a quinoline moiety fused with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Carbonyl Group: The quinoline derivative is then oxidized to introduce the carbonyl group at the 2-position, often using reagents like potassium permanganate or chromium trioxide.
Coupling with Benzoic Acid Derivative: The final step involves coupling the quinoline derivative with 2-chloro-5-aminobenzoic acid. This can be achieved through an amide bond formation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, thus forming alcohol derivatives.
Substitution: The chloro group on the benzoic acid moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives of the benzoic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of significant interest.
Medicine
In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for inhibiting the growth of cancer cells and reducing inflammation in various models.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and as a precursor for other bioactive molecules. Its synthesis and modification are of interest for developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of inflammatory mediators or disruption of cancer cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-aminobenzoic acid: Shares the benzoic acid moiety but lacks the quinoline structure.
Quinoline-2-carboxylic acid: Contains the quinoline core but differs in the functional groups attached.
2-chloro-5-[(2-oxo-1,2-dihydroquinolin-6-yl)amino]benzoic acid: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of 2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid lies in its combined quinoline and benzoic acid structures, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-13-4-3-11(8-12(13)17(23)24)19-16(22)10-1-5-14-9(7-10)2-6-15(21)20-14/h1,3-5,7-8H,2,6H2,(H,19,22)(H,20,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDWCHFJAMSDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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